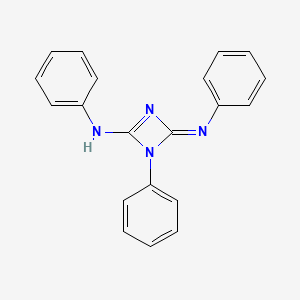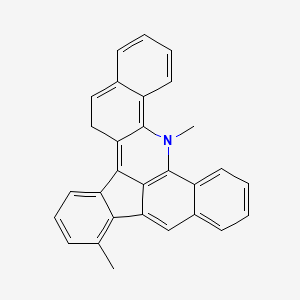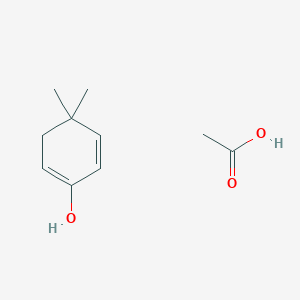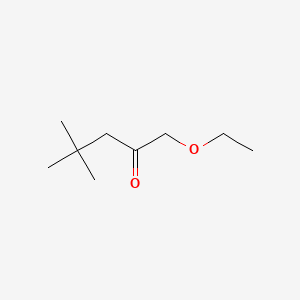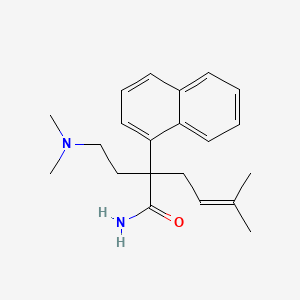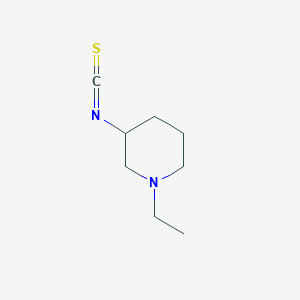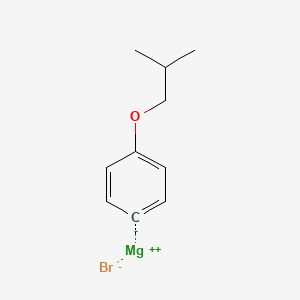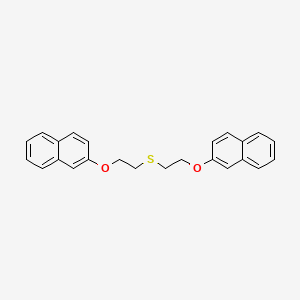![molecular formula C7H12O B14662232 2-[(Propan-2-yl)oxy]buta-1,3-diene CAS No. 50321-25-0](/img/structure/B14662232.png)
2-[(Propan-2-yl)oxy]buta-1,3-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Isopropoxy-1,3-butadiene is an organic compound that belongs to the class of conjugated dienes It is characterized by the presence of two double bonds separated by a single bond, with an isopropoxy group attached to the second carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropoxy-1,3-butadiene typically involves the reaction of 1,3-butadiene with isopropyl alcohol in the presence of a strong acid catalyst. The reaction proceeds via an electrophilic addition mechanism, where the acid catalyst protonates the double bond, making it more susceptible to nucleophilic attack by the isopropyl alcohol. The reaction conditions generally include a temperature range of 50-70°C and a reaction time of several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of 2-Isopropoxy-1,3-butadiene can be achieved through continuous flow processes. These processes involve the use of fixed-bed reactors where the reactants are continuously fed into the reactor, and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. The use of heterogeneous catalysts, such as zeolites or metal oxides, can further enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Isopropoxy-1,3-butadiene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in saturated compounds.
Substitution: The isopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4). These reactions typically require mild temperatures and can be carried out in aqueous or organic solvents.
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) or nickel (Ni) are commonly employed. These reactions are usually conducted under high pressure and moderate temperatures.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride (NaH) or lithium diisopropylamide (LDA) in aprotic solvents like tetrahydrofuran (THF).
Major Products Formed
Oxidation: Epoxides, diols, and other oxygenated derivatives.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Isopropoxy-1,3-butadiene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its conjugated diene structure makes it a valuable intermediate in Diels-Alder reactions.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving dienes and their derivatives.
Medicine: Research into its potential as a precursor for pharmaceuticals and other bioactive compounds is ongoing.
Industry: It is used in the production of polymers and other materials with specific properties, such as increased flexibility or chemical resistance.
Wirkmechanismus
The mechanism of action of 2-Isopropoxy-1,3-butadiene in chemical reactions involves the interaction of its conjugated diene system with various reagents. The double bonds in the diene system can participate in cycloaddition reactions, such as the Diels-Alder reaction, where they react with dienophiles to form six-membered rings. The isopropoxy group can also undergo nucleophilic substitution, leading to the formation of various substituted products.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Butadiene: A simple conjugated diene without any substituents.
Isoprene (2-Methyl-1,3-butadiene): A conjugated diene with a methyl group attached to the second carbon atom.
2-Methoxy-1,3-butadiene: A conjugated diene with a methoxy group attached to the second carbon atom.
Uniqueness
2-Isopropoxy-1,3-butadiene is unique due to the presence of the isopropoxy group, which imparts different chemical properties compared to other similar compounds. The isopropoxy group can influence the reactivity of the diene system, making it more or less reactive in certain types of reactions. This unique reactivity makes it a valuable compound in synthetic chemistry and various industrial applications.
Eigenschaften
CAS-Nummer |
50321-25-0 |
|---|---|
Molekularformel |
C7H12O |
Molekulargewicht |
112.17 g/mol |
IUPAC-Name |
2-propan-2-yloxybuta-1,3-diene |
InChI |
InChI=1S/C7H12O/c1-5-7(4)8-6(2)3/h5-6H,1,4H2,2-3H3 |
InChI-Schlüssel |
YZFKPVYTPYYLDF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC(=C)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


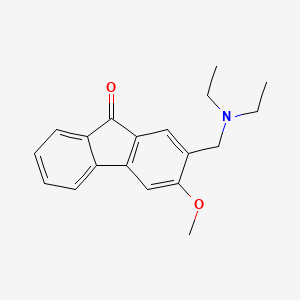
![2-({[(4-Chlorophenyl)carbamoyl]oxy}imino)-2-cyanoacetamide](/img/structure/B14662163.png)
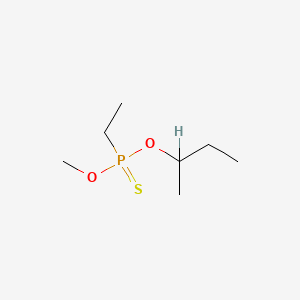
![1,4-Anhydro-1-(2-methyl-7-oxo-4,7-dihydro-2h-pyrazolo[4,3-d]pyrimidin-3-yl)pentitol](/img/structure/B14662179.png)
![Cyclobuta[b]naphthalene-1,2-dione](/img/structure/B14662184.png)
